Disodium Folinate, also known as disodium leucovorin, is a derivative of folic acid. [] It plays a crucial role in scientific research as a biochemical tool used in various cellular and metabolic studies. [] Disodium Folinate is particularly relevant in studies involving folate metabolism and its impact on various cellular processes. []
Disodium folinate is derived from folic acid, which is naturally found in various foods such as leafy greens, legumes, and fortified cereals. In terms of classification, it falls under the category of vitamins and nutraceuticals, specifically categorized as a water-soluble vitamin. It is also recognized as a pharmaceutical compound used to mitigate the side effects of chemotherapy drugs.
The synthesis of disodium folinate typically involves several chemical transformations starting from folic acid. One common method includes:
This process not only optimizes yield but also minimizes impurities associated with traditional methods .
The molecular formula for disodium folinate is with a molecular weight of approximately 441.4 g/mol. The structure consists of a pteridine ring system linked to para-aminobenzoic acid and glutamic acid moieties. The presence of two sodium ions balances the charge of the molecule, making it soluble in water.
Disodium folinate participates in various chemical reactions, particularly in biochemical pathways involving nucleotide synthesis:
Disodium folinate acts primarily by replenishing intracellular levels of reduced folates that are depleted by antifolate drugs like methotrexate. Its mechanism involves:
Relevant data indicate that disodium folinate solutions maintain stability over time when stored properly .
Disodium folinate has several significant applications in both clinical and research settings:
The integration of folate compounds with 5-fluorouracil (5-FU) revolutionized cytotoxic therapy for solid tumors, beginning with calcium folinate (Ca-FA) in the 1980s. Early protocols revealed a critical limitation: Ca-FA formed insoluble calcium carbonate precipitates when co-infused with 5-FU, leading to catheter occlusions and treatment interruptions [1] [6]. This necessitated sequential administration—typically a 2-hour Ca-FA infusion followed by 5-FU—which compromised the synergistic cytotoxic effect observed in preclinical models where simultaneous exposure maximized thymidylate synthase (TS) inhibition [1].
The development of disodium levofolinate (Na-Lv) addressed these pharmaceutical challenges. Unlike Ca-FA, Na-Lv exhibits exceptionally high solubility (up to 150 mg/mL in aqueous solutions), enabling stable admixture with 5-FU in single infusion pumps without precipitation risks [1] [5]. This physicochemical advantage translated into clinical practicality: simultaneous infusion protocols restored the pharmacodynamic synergy predicted by in vitro studies, reduced nursing time, minimized device complications, and improved patient compliance [1] [4]. Regulatory approvals of Na-Lv formulations in the early 2000s marked a pivotal shift in 5-FU-based regimen administration.
Table 1: Comparative Properties of Calcium Folinate vs. Disodium Folinate
Property | Calcium Folinate (Ca-FA) | Disodium Folinate (Na-Lv) |
---|---|---|
Solubility in Water | Low (risk of CaCO₃ precipitation) | High (≥150 mg/mL) [1] |
Compatibility with 5-FU | Incompatible (requires separate infusion) | Fully compatible [1] |
Administration Protocol | Sequential (2h gap before 5-FU) | Simultaneous co-infusion [1] |
Catheter Occlusion Risk | High | Negligible [1] |
Disodium folinate’s role evolved from a mere solubility-improved alternative to a therapeutically superior modulator of 5-FU activity. Landmark studies underpinning this recognition include:
Table 2: Clinical Milestones Validating Disodium Folinate Synergy
Study Type/Year | Key Finding | Reference |
---|---|---|
In vitro Colon Cancer Models | Na-Lv + 5-FU (simultaneous) shows synergistic cell kill; Sequential = antagonistic | [1] |
Xenograft Mouse Models | 60% greater tumor growth inhibition with Na-Lv/5-FU vs Ca-FA/5-FU | [1] |
Phase III mCRC Trial | Bimonthly Na-Lv/5-FU: ORR 32.6% vs Monthly Ca-FA/5-FU: ORR 14.4% (p=0.012) | [2] |
Key Insight: Na-Lv’s ability to elevate CH₂THF concentrations >10-fold above Kd for TS binding maximizes 5-FU’s inhibitory effect, translating to ~50% higher TS inhibition versus Ca-FA protocols [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7